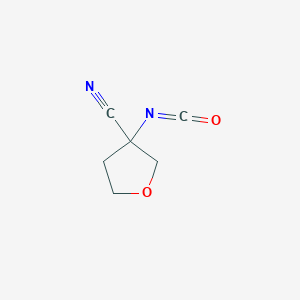
3-Isocyanatotetrahydrofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanatotetrahydrofuran-3-carbonitrile is a chemical compound with the molecular formula C6H6N2O2 It is known for its unique structure, which includes an isocyanate group and a nitrile group attached to a tetrahydrofuran ring
Preparation Methods
The synthesis of 3-Isocyanatotetrahydrofuran-3-carbonitrile typically involves the reaction of tetrahydrofuran derivatives with isocyanates and nitriles under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:
Reaction of tetrahydrofuran with isocyanates: This involves the use of catalysts and controlled temperatures to facilitate the formation of the isocyanate group.
Incorporation of nitrile groups: This step often requires the use of nitrile-containing reagents and specific reaction conditions to ensure the nitrile group is properly attached to the tetrahydrofuran ring.
Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
3-Isocyanatotetrahydrofuran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The isocyanate group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Isocyanatotetrahydrofuran-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Industry: This compound can be used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Isocyanatotetrahydrofuran-3-carbonitrile involves its reactivity with various molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of new bonds and structures. The nitrile group can also participate in reactions, contributing to the compound’s overall reactivity. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
3-Isocyanatotetrahydrofuran-3-carbonitrile can be compared with other similar compounds, such as:
3-Isocyanatotetrahydrofuran-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.
3-Isocyanatotetrahydrofuran-3-methanol: This compound has a hydroxyl group instead of a nitrile group.
Properties
IUPAC Name |
3-isocyanatooxolane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-3-6(8-5-9)1-2-10-4-6/h1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTKJZGKLQOWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C#N)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

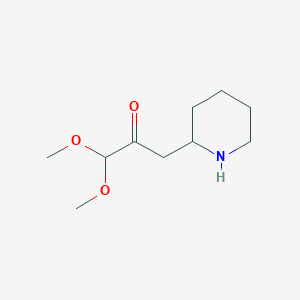

![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
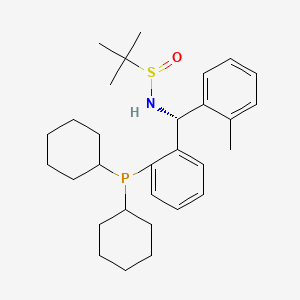


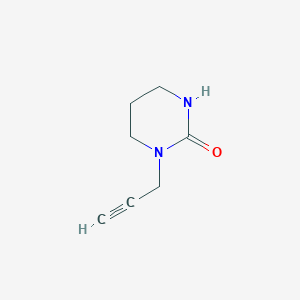
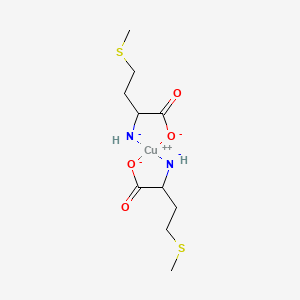

![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B13647796.png)
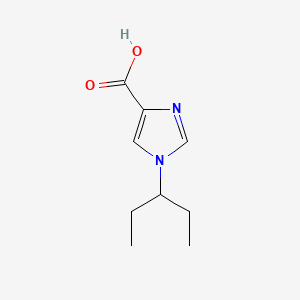
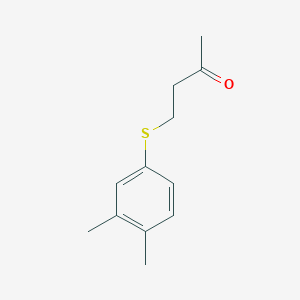
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
